molecular formula C5H3BrOS B154028 5-Bromothiophene-2-carbaldehyde CAS No. 4701-17-1

5-Bromothiophene-2-carbaldehyde

Cat. No.: B154028
CAS No.: 4701-17-1
M. Wt: 191.05 g/mol
InChI Key: GFBVUFQNHLUCPX-UHFFFAOYSA-N
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Description

5-Bromothiophene-2-carbaldehyde: is a chemical compound belonging to the thiophene family, characterized by the presence of a bromine atom at the 5-position and an aldehyde group at the 2-position on the thiophene ring. Its molecular formula is C5H3BrOS and it has a molecular weight of 191.05 g/mol . This compound is widely used as an intermediate in organic synthesis and material chemistry, particularly in the synthesis of pharmaceuticals and luminescent materials .

Mechanism of Action

Target of Action

5-Bromothiophene-2-carbaldehyde is a derivative of thiophene, which is often used as an intermediate in organic synthesis and material chemistry . It is primarily used in the synthesis of drug molecules and luminescent material molecules .

Mode of Action

The compound operates through the functional group transformation reaction of the bromine atom and the aldehyde unit . It can participate in various chemical reactions, such as nucleophilic substitution reactions, coupling reactions, and cyclization reactions, thereby introducing different functional groups and conformations .

Biochemical Pathways

This compound can be used as a precursor compound for the synthesis of 2,5-difunctionalized thiophene compounds . Thiophene compounds have a wide range of applications in luminescent materials . This compound can be used as a precursor compound for the synthesis of luminescent material molecules .

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may have good bioavailability

Result of Action

Through functional group transformation reactions, specific substituents can be introduced, changing the conjugated structure and electronic properties of the thiophene molecule . This can regulate its optical properties and luminescent effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its sensitivity to air suggests that it should be handled and stored carefully to maintain its stability and effectiveness. It is typically stored at temperatures between 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromothiophene-2-carbaldehyde can be synthesized through various methods. One common method involves the bromination of thiophene-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high selectivity.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromothiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted thiophene derivatives.

    Coupling Reactions: Biaryl compounds.

    Cyclization Reactions: Various heterocyclic compounds.

Comparison with Similar Compounds

  • 5-Bromo-2-thiophenecarboxaldehyde
  • 5-Bromothenaldehyde
  • 2-Thiophenecarboxaldehyde, 5-bromo-

Comparison: 5-Bromothiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other thiophene derivatives. Its combination of bromine and aldehyde groups makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

5-bromothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrOS/c6-5-2-1-4(3-7)8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBVUFQNHLUCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197004
Record name 5-Bromothiophene-2-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4701-17-1
Record name 5-Bromo-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4701-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromothiophene-2-carbaldehyde
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Record name 5-Bromothiophene-2-carbaldehyde
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Record name 5-bromothiophene-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 5-Bromothiophene-2-carbaldehyde in developing materials with strong second-order nonlinear optical properties?

A1: Research suggests that this compound plays a crucial role in forming hydrogen bond-directed lambda-shaped supramolecular assemblies. These assemblies are key to achieving non-centrosymmetric crystal packings, which are essential for strong second harmonic generation (SHG). Specifically, when this compound is incorporated into 4-nitrophenylhydrazone derivatives, the resulting compounds exhibit significantly enhanced SHG signals, up to three orders of magnitude greater than the urea standard []. This strong optical nonlinearity is attributed to the preferential arrangement of chromophores in a lambda-shape within the crystal structure, facilitated by the presence of this compound [].

Q2: How can this compound be utilized in the synthesis of heterocyclic chalcones, and what analytical techniques are employed to confirm the structures of the synthesized compounds?

A2: this compound serves as a vital building block in the synthesis of heterocyclic chalcones via the Claisen-Schmidt reaction []. This reaction involves the condensation of this compound with various heterocyclic ketones in the presence of a base, such as sodium hydroxide. To confirm the structures of the synthesized chalcones, researchers employ a combination of spectroscopic techniques, including Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR) [, ]. These techniques provide complementary information about the functional groups, molecular weight, and connectivity of atoms within the synthesized molecules, allowing for comprehensive structural elucidation.

Q3: Beyond its use in optical materials, are there other applications of this compound and its derivatives in materials science?

A3: Yes, this compound has shown promise in developing pentadentate N3S2 Schiff base ligands []. These ligands, when complexed with copper(II) ions, create complexes with potential applications in various fields. The presence of the bromothiophene moiety within the ligand structure influences the complex's geometry, thermal stability, and electrochemical properties []. Furthermore, preliminary studies indicate that these complexes exhibit DNA-binding properties, highlighting their potential as anticancer agents. This research suggests a broader scope for this compound beyond solely nonlinear optical materials.

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